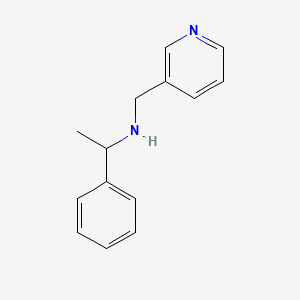
(1-Phenyl-ethyl)-pyridin-3-ylmethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Phenyl-ethyl)-pyridin-3-ylmethyl-amine” is a chemical compound with the CAS Number: 199325-90-1 . Its molecular formula is C14H16N2 and it has a molecular weight of 212.29 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H16N2/c1-12(14-7-3-2-4-8-14)16-11-13-6-5-9-15-10-13/h2-10,12,16H,11H2,1H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of new ligands and their copper(I) complexes, demonstrating their structural properties and redox behavior, suggest potential applications in catalysis and material science (Dehghanpour et al., 2007).
- Research on the kinetic study of aminolysis and pyridinolysis of O-phenyl and O-ethyl O-(2,4-dinitrophenyl) thiocarbonates highlights the significance of the chemical reactivity of pyridine-containing compounds, which could be relevant for developing synthetic methodologies (Castro et al., 2004).
Molecular Interactions and Properties
- Studies on mixed ligand copper(II) complexes show their interaction with DNA and cytotoxicity, indicating potential biomedical applications, particularly in cancer therapy (Rajarajeswari et al., 2014).
- Investigations into the structures, metal ion affinities, and fluorescence properties of soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine explore their potential in sensor technology and imaging applications due to their enhanced solubility and binding properties (Liang et al., 2009).
Novel Synthesis Approaches
- The development of a multi-component tether catalysis synthesis of highly functionalized 4-(pyridin-2-ylmethyl)-2-amino-pyrroles via a cascade reaction showcases innovative approaches to constructing complex organic molecules, which could be beneficial in pharmaceutical and materials science research (Li et al., 2019).
Safety and Hazards
properties
IUPAC Name |
1-phenyl-N-(pyridin-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-12(14-7-3-2-4-8-14)16-11-13-6-5-9-15-10-13/h2-10,12,16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPYRJGFVSHVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204713 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2H-1,3-benzodioxol-5-yloxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide](/img/structure/B2581346.png)
![4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde](/img/structure/B2581347.png)
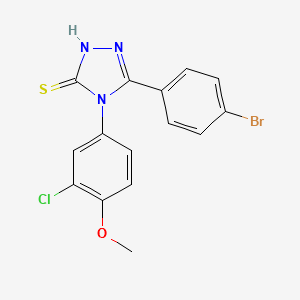
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclohex-3-enecarboxamide](/img/structure/B2581350.png)

![6-Oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2581352.png)

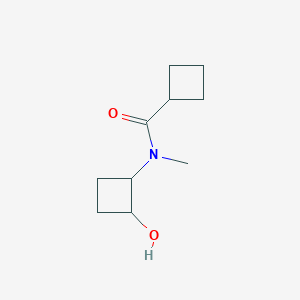
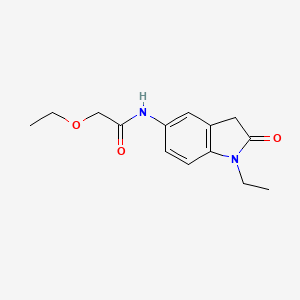
![(E)-3-(but-2-en-1-yl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581358.png)
![(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2581365.png)
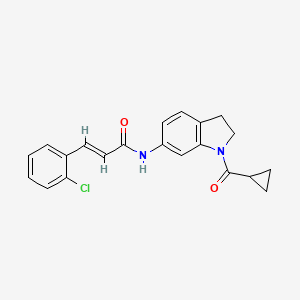
![1-[2-(Dimethylamino)-2-pyridin-3-ylethyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B2581368.png)
![4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2581369.png)